

RET Signaling Biology and Oncogenic Activation

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Compound Focus: Selpercatinib

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The RET (Rearranged during Transfection) gene encodes a receptor tyrosine kinase (RTK) that is crucial for the development of the kidneys and enteric nervous system [1] [2]. Its activation mechanism is distinct from other RTKs.

- **Canonical Signaling Pathway:** RET activation requires the formation of a tripartite complex. Glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs) first bind to a GDNF family receptor- α (GFR α) coreceptor. This GFL-GFR α complex then induces RET homodimerization, leading to trans-autophosphorylation of key tyrosine residues in its intracellular domain [3] [2]. This phosphorylation recruits adaptor proteins and activates downstream pro-survival and proliferation pathways, primarily **RAS/MAPK/ERK** and **PI3K/AKT**, as well as **JAK/STAT** and **PLC γ** cascades [2].
- **Mechanisms of Oncogenic Activation:** Aberrant, constitutive RET activation in cancers occurs through two primary genetic alterations [1] [4]:
 - **Gene Rearrangements and Fusions:** Intra- or inter-chromosomal rearrangements fuse the 3' kinase-domain-encoding region of *RET* to the 5' end of various heterologous partner genes (e.g., *CCDC6*, *NCOA4*, *KIF5B*). The protein dimerization domains provided by the partner genes lead to ligand-independent activation [1]. These fusions are dominant in papillary thyroid carcinoma (PTC) and are found in 1-2% of non-small cell lung cancers (NSCLC) [4] [3].
 - **Point Mutations:** Specific missense mutations (e.g., M918T) cause constitutive kinase activation by altering the extracellular cysteine-rich domain, transmembrane domain, or intracellular kinase domain [1]. These are found in >95% of hereditary and ~50% of sporadic medullary thyroid carcinoma (MTC) cases [4] [3].

The diagram below illustrates the core RET signaling pathway and its primary downstream cascades.

RET signaling pathway. GFL-GFR α complex binding induces RET dimerization, autophosphorylation, and activation of downstream cascades driving oncogenic processes.

RET Alterations and Targeted Therapeutics

RET alterations are present in multiple tumor types, driving a tumor-agnostic approach to therapy. The table below summarizes the key RET-altered cancers and associated targeted agents.

Cancer Type	Frequency of RET Alteration	Common Alteration Types	Associated Targeted Therapies
Medullary Thyroid Cancer (MTC)	>95% (hereditary); 40-70% (sporadic) [4] [3]	Point mutations (e.g., M918T, C634) [3]	Selpercatinib, Pralsetinib, Cabozantinib, Vandetanib [5] [3]
Papillary Thyroid Cancer (PTC)	5-20% [4]	Gene fusions (e.g., <i>CCDC6-RET</i> , <i>NCOA4-RET</i>) [1] [3]	Selpercatinib, Pralsetinib [3]
Non-Small Cell Lung Cancer (NSCLC)	1-2% [4] [3]	Gene fusions (e.g., <i>KIF5B-RET</i>) [1] [3]	Selpercatinib, Pralsetinib (FDA-approved) [3] [2]
Other Solid Cancers	<1% [4]	Fusions & mutations (e.g., in breast, colorectal) [3] [2]	Selpercatinib, Pralsetinib (in clinical trials)

- **Multikinase Inhibitors (MKIs):** Drugs like **cabozantinib** and **vandetanib** were the first to be used. They inhibit RET along with other kinases (VEGFR2, EGFR, etc.), which led to modest response rates and significant off-target toxicities due to VEGFR inhibition [1] [3].
- **Selective RET Inhibitors:** The development of highly potent **selpercatinib (LOXO-292)** and **pralsetinib (BLU-667)** represents a major advance. These agents have demonstrated high response rates, improved safety profiles, and central nervous system activity in clinical trials, leading to their FDA approval for *RET*-altered NSCLC and thyroid cancers [5] [3].

Experimental Workflow for RET Analysis

For researchers characterizing RET in tumors, a standard workflow involves sample processing, genetic analysis, and data interpretation. The following diagram and protocol detail this process.



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Workflow for RET genetic analysis in tumor samples from tissue processing to clinical report.

Detailed Methodology: Cancer Hotspot Panel via NGS [5]

- **Sample Selection and DNA Extraction:**

- Select FFPE (Formalin-Fixed, Paraffin-Embedded) tumor blocks with the largest available tumor mass. This can include samples from the primary tumor, lymph node metastases, and distant metastases to assess heterogeneity [5].
- Isolate DNA using a dedicated kit (e.g., GeneRead DNA FFPE kit, Qiagen). Assess DNA quality and amplifiability using quantitative PCR targeting a reference gene like *RNaseP*.

- **Library Preparation and Sequencing:**

- Use a targeted NGS panel (e.g., Ion AmpliSeq Cancer Hotspot Panel v2) to prepare sequencing libraries. This panel covers hotspot regions of 50 oncogenes and tumor suppressor genes, including *RET*, *KRAS*, and *HRAS* [5].
- Perform sequencing on a platform such as the Ion Torrent PGM system (Thermo Fisher Scientific).

- **Data Analysis and Interpretation:**

- Process raw sequencing data using the Torrent Suite software and a secondary analysis tool like ION REPORTER for variant calling.
- Annotate all detected variants by comparing them to genomic databases:
 - **ClinVar:** For clinical significance of variants.
 - **COSMIC (Catalogue of Somatic Mutations in Cancer):** To determine if a variant is a known, recurrent cancer-associated mutation [5].
- Report variants with their allele frequency, coverage, and predicted functional impact (e.g., using SIFT, PolyPhen-2).

Research Implications and Future Directions

- **Tumor Heterogeneity:** A key consideration is whether the RET mutation is homogenous across the primary tumor and all metastatic sites. One study performing Cancer Hotspot Panel analysis on a sporadic MTC case found the same *RET* mutation in the primary tumor, lymph node metastasis, and distant liver metastasis, suggesting that a biopsy from any of these sites could be sufficient for guiding therapy in some cases [5]. However, larger studies are needed to confirm this finding.
- **Drug Resistance:** As with other targeted therapies, acquired resistance to selective RET inhibitors is inevitable. Known mechanisms include the emergence of secondary *RET* mutations (e.g., *RET* G810R/S/C) and the activation of bypass signaling pathways (e.g., via *KRAS* or *MET* amplification) [3]. Research is focused on developing next-generation RET inhibitors (e.g., BOS172738, TPX-0046) and rational combination therapies to overcome resistance [3].
- **Tumor-Agnostic Therapy:** Given that *RET* alterations are actionable drivers across multiple cancer types, there is an ongoing paradigm shift towards treating tumors based on their molecular profile rather than their tissue of origin. The success of selective RET inhibitors is enabling this new approach [4].

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